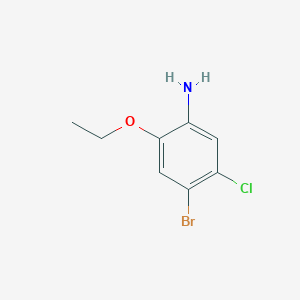

4-Bromo-5-chloro-2-ethoxyaniline

Description

4-Bromo-5-chloro-2-ethoxyaniline (CAS: 1400644-28-1) is a halogenated aromatic amine featuring a bromo group at position 4, a chloro group at position 5, and an ethoxy substituent at position 2 on the benzene ring. This compound belongs to the class of substituted anilines, which are critical intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science . Halogenated anilines are known for their role in synthesizing bioactive molecules, such as antibacterial and antiviral agents, due to their ability to modulate electronic and steric properties in target molecules . Despite its utility, commercial availability of 4-bromo-5-chloro-2-ethoxyaniline has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

4-bromo-5-chloro-2-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVZHJVGFUZPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-ethoxyaniline typically involves the bromination and chlorination of 2-ethoxyaniline. One common method includes:

Bromination: 2-Ethoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the para position relative to the amino group.

Industrial Production Methods

Industrial production of 4-Bromo-5-chloro-2-ethoxyaniline may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-ethoxyaniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst

Major Products Formed

Nucleophilic Substitution: Substituted anilines with different functional groups.

Oxidation: Nitro or nitroso derivatives.

Scientific Research Applications

4-Bromo-5-chloro-2-ethoxyaniline has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-ethoxyaniline depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would depend on the specific target and pathway it interacts with, which could involve binding to enzymes or receptors and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-bromo-5-chloro-2-ethoxyaniline can be elucidated by comparing it to analogs with varying substituent positions, halogens, or additional functional groups. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues with Positional Isomerism

Halogen-Substituted Derivatives

Functional Group Variations

Research Findings and Key Differences

Reactivity and Synthetic Utility :

- The ethoxy group in 4-bromo-5-chloro-2-ethoxyaniline provides moderate electron-donating effects, facilitating electrophilic substitution at the para position. In contrast, analogs like 4-bromo-2-chloroaniline (lacking ethoxy) show reduced reactivity in Suzuki-Miyaura couplings due to decreased solubility .

- Fluorinated derivatives (e.g., 4-bromo-5-fluoro-2-methylaniline) exhibit enhanced stability under acidic conditions, making them preferable for drug synthesis .

Halogen position impacts antimicrobial efficacy. For instance, 5-bromo-3-chloro-2-ethoxyaniline shows broader-spectrum activity compared to its positional isomer 3-bromo-5-chloro-4-ethoxyaniline .

Physicochemical Properties :

- Lipophilicity (logP) varies significantly: 4-bromo-5-chloro-2-ethoxyaniline (estimated logP ~2.8) is less lipophilic than methyl-substituted analogs (e.g., 4-bromo-5-fluoro-2-methylaniline, logP ~3.2) .

- Crystallographic studies of 4-bromo-2-chloroaniline reveal planar aromatic rings with intermolecular N-H⋯N hydrogen bonds, a feature likely shared by ethoxy-substituted derivatives .

Biological Activity

4-Bromo-5-chloro-2-ethoxyaniline is an organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by the presence of bromine and chlorine atoms on the aniline ring, along with an ethoxy group, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10BrClN2O

- Molecular Weight : 249.54 g/mol

- Structure : The compound's structure includes a bromine atom at the 4-position and a chlorine atom at the 5-position of the aniline ring, with an ethoxy group at the 2-position.

Antimicrobial Activity

Research indicates that 4-Bromo-5-chloro-2-ethoxyaniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effectiveness in inhibiting their growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-Bromo-5-chloro-2-ethoxyaniline has been investigated in several studies. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating its potential as a chemotherapeutic agent.

The biological activity of 4-Bromo-5-chloro-2-ethoxyaniline is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways. For instance, it may affect protein kinases and phosphatases that regulate cell growth and apoptosis .

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 4-Bromo-5-chloro-2-ethoxyaniline against multi-drug resistant strains of bacteria. The compound was found to significantly reduce bacterial load in vitro and showed potential for further development into topical applications for skin infections.

Study on Anticancer Properties

Another study focused on its anticancer effects demonstrated that treatment with 4-Bromo-5-chloro-2-ethoxyaniline led to a marked decrease in tumor size in xenograft models of breast cancer. The study concluded that this compound could be a lead candidate for further drug development due to its selective toxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.